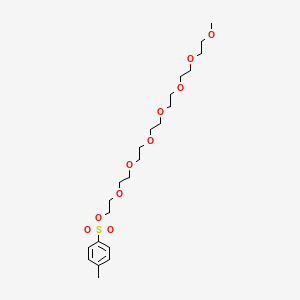

m-PEG8-Tos

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSLDMCZJSLHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-Tos: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (8)-tosylate (m-PEG8-Tos), a discrete polyethylene glycol (dPEG®) linker. It is designed to be a valuable resource for professionals in the fields of bioconjugation, drug delivery, and nanoparticle functionalization. This document details the physicochemical properties, applications, and the underlying chemistry of m-PEG8-Tos, supplemented with experimental protocols and data presented in a clear and accessible format.

Introduction to m-PEG8-Tos

m-PEG8-Tos is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with eight ethylene glycol units, and a tosylate functional group.[1] The methoxy cap renders the PEG chain monofunctional, preventing undesirable crosslinking during conjugation reactions. The core utility of m-PEG8-Tos lies in its ability to covalently attach a hydrophilic PEG spacer to biomolecules and other substrates. This process, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs by improving their solubility, increasing their in vivo stability, and reducing their immunogenicity.[2]

The tosylate group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack by primary amines, thiols, and hydroxyl groups.[1][3] This reactivity allows for the stable covalent attachment of the PEG moiety to various functional groups present on biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of m-PEG8-Tos is essential for its effective application in bioconjugation. The following tables summarize key quantitative data for m-PEG8-Tos and its common derivatives.

Table 1: Physicochemical Properties of m-PEG8-Tos

| Property | Value | Source(s) |

| Chemical Formula | C22H38O10S | [1] |

| Molecular Weight | 494.60 g/mol | |

| CAS Number | 79622-11-0 | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C |

Table 2: Properties of Related m-PEG8 Derivatives

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Reactive Group |

| m-PEG8-acid | C18H36O10 | 412.48 | 1093647-41-6 | Carboxylic Acid |

| m-PEG8-amine | C17H37NO8 | 383.5 | 869718-81-0 | Amine |

| m-PEG8-thiol | C17H36O8S | 400.53 | 651042-83-0 | Thiol |

| m-PEG8-NHS ester | C22H39NO12 | 509.6 | 756525-90-3 | NHS Ester |

| m-PEG8-triethoxysilane | C27H57NO12Si | 615.8 | N/A | Triethoxysilane |

Reaction Mechanism and Applications

The primary application of m-PEG8-Tos is in the PEGylation of biomolecules through nucleophilic substitution. The tosylate group is displaced by a nucleophile, such as the ε-amine of a lysine residue or the N-terminal α-amine of a protein, forming a stable secondary amine linkage.

Reaction with Primary Amines

The conjugation of m-PEG8-Tos to primary amines is a cornerstone of its utility. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the carbon atom attached to the tosylate group.

Caption: Nucleophilic substitution of m-PEG8-Tos with a primary amine.

This reaction is particularly useful for modifying proteins and peptides to enhance their therapeutic properties.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving m-PEG8-Tos and related compounds.

Representative Protocol for Conjugation of m-PEG8-Tos to a Protein

This protocol provides a general framework for the conjugation of m-PEG8-Tos to a protein containing accessible primary amine groups (e.g., lysine residues). Optimization of parameters such as protein concentration, PEG-to-protein molar ratio, pH, and reaction time is recommended for each specific protein.

Materials:

-

Protein of interest

-

m-PEG8-Tos

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.

-

-

m-PEG8-Tos Solution Preparation:

-

Allow the vial of m-PEG8-Tos to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the desired amount of m-PEG8-Tos in a minimal volume of anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the m-PEG8-Tos solution to the protein solution to achieve the desired molar excess of PEG. A starting point of 10- to 50-fold molar excess of PEG to protein is recommended.

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted m-PEG8-Tos, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 1 hour at room temperature.

-

-

Purification of the PEGylated Protein:

-

Purify the PEGylated protein from unreacted m-PEG8-Tos, quenching reagent, and unmodified protein using an appropriate chromatography method.

-

Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted molecules.

-

Ion Exchange Chromatography (IEX): Can separate proteins based on the extent of PEGylation, as the PEG chains can shield the protein's surface charges.

-

-

-

Characterization of the PEGylated Protein:

-

SDS-PAGE: To confirm an increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of PEGylation.

-

HPLC Analysis (e.g., RP-HPLC or IEX-HPLC): To assess the purity of the final product and separate different PEGylated species.

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical consequences of PEGylation and a typical experimental workflow for protein modification.

Caption: Logical consequences of protein PEGylation.

Caption: Experimental workflow for protein PEGylation with m-PEG8-Tos.

Conclusion

m-PEG8-Tos is a highly valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure, high purity, and reactive tosylate group make it an excellent choice for the PEGylation of biomolecules. The resulting conjugates often exhibit improved pharmacokinetic and pharmacodynamic properties, making m-PEG8-Tos a key enabling technology in the development of next-generation therapeutics. By understanding the principles and protocols outlined in this guide, users can effectively leverage the benefits of m-PEG8-Tos in their research and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG8-Tos

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of methoxy-polyethylene glycol (8)-tosylate (m-PEG8-Tos). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this versatile PEGylation reagent in their work.

Core Chemical Properties

m-PEG8-Tos is a monodisperse polyethylene glycol (PEG) derivative with a methoxy cap at one terminus and a tosyl group at the other. The PEG chain, consisting of eight ethylene glycol units, imparts hydrophilicity and biocompatibility to molecules it is conjugated with. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, making m-PEG8-Tos a valuable tool for bioconjugation and the synthesis of more complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of m-PEG8-Tos.

| Property | Value | Reference(s) |

| Chemical Formula | C22H38O10S | [1] |

| Molecular Weight | 494.60 g/mol | [1] |

| Exact Mass | 494.2186 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media. | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

Structural Information

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,5,8,11,14,17,20-heptaoxadocosan-22-yl 4-methylbenzenesulfonate | |

| CAS Number | 79622-11-0 | |

| SMILES Code | O=S(C1=CC=C(C)C=C1)(OCCOCCOCCOCCOCCOCCOCCOC)=O | |

| InChI Key | ZTSLDMCZJSLHRN-UHFFFAOYSA-N |

Reactivity and Applications

The primary utility of m-PEG8-Tos lies in the reactivity of the tosyl group, which is a very good leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the m-PEG8- moiety to a variety of nucleophiles, a process known as PEGylation.

PEGylation is a widely employed strategy in drug development to:

-

Enhance solubility of hydrophobic molecules.

-

Increase systemic circulation time by reducing renal clearance.

-

Decrease immunogenicity of therapeutic proteins and peptides.

-

Improve pharmacokinetic and pharmacodynamic properties of drugs.

m-PEG8-Tos is particularly valuable in:

-

Bioconjugation: Attaching PEG chains to proteins, peptides, and other biomolecules.

-

Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and for surface modification of nanoparticles.

-

PROTACs Synthesis: As a component of the linker connecting the two ligands in Proteolysis Targeting Chimeras (PROTACs).

The general scheme for a nucleophilic substitution reaction involving m-PEG8-Tos is depicted below:

Caption: General nucleophilic substitution reaction with m-PEG8-Tos.

Experimental Protocols

While specific, detailed protocols for reactions with m-PEG8-Tos are not widely published, a representative protocol for the reaction with a primary amine is provided below. This protocol is based on general principles of nucleophilic substitution reactions with tosylated compounds and should be optimized for specific applications.

Representative Protocol: Reaction of m-PEG8-Tos with a Primary Amine

This protocol describes the covalent attachment of the m-PEG8- moiety to a molecule containing a primary amine (R-NH2).

Materials:

-

m-PEG8-Tos

-

Amine-containing molecule (R-NH2)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon supply for inert atmosphere

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Preparation:

-

Ensure all glassware is dry.

-

Dissolve the amine-containing molecule (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

In a separate vial, dissolve m-PEG8-Tos (1.2-1.5 equivalents) in the same anhydrous solvent.

-

-

Reaction:

-

Add the non-nucleophilic base (2-3 equivalents) to the solution of the amine-containing molecule.

-

Slowly add the m-PEG8-Tos solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this should be monitored to avoid side reactions.

-

-

Monitoring:

-

Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate chromatographic method (e.g., reverse-phase HPLC or silica gel chromatography) to isolate the desired m-PEG8-conjugated product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Quantitative Data

Quantitative data for specific reactions involving m-PEG8-Tos is scarce in the public domain. The yield of the PEGylation reaction is highly dependent on the nature of the nucleophile, reaction conditions (solvent, temperature, stoichiometry), and the efficiency of the purification process. For analogous PEGylation reactions, yields can range from moderate to high (40-90%). Optimization of the reaction conditions is crucial to maximize the yield for a specific substrate.

The following table outlines key parameters that influence the yield of PEGylation reactions.

| Parameter | Condition | Effect on Conjugation |

| Molar Ratio (m-PEG8-Tos:Substrate) | 1.2:1 to 5:1 | A slight to moderate excess of the PEG reagent can drive the reaction to completion. |

| Temperature | Room Temperature to 50°C | Higher temperatures generally increase the reaction rate but may lead to side reactions. |

| pH (for aqueous reactions) | 7-9 | For reactions with amines in aqueous buffers, a slightly basic pH ensures the amine is deprotonated and nucleophilic. |

| Solvent | Aprotic (DMF, DCM) | Aprotic solvents are generally preferred to avoid reaction with the solvent. |

Visualization of Workflows

Experimental Workflow for Peptide PEGylation

The following diagram illustrates a typical workflow for the PEGylation of a peptide using m-PEG8-Tos.

Caption: Workflow for peptide PEGylation with m-PEG8-Tos.

Role of m-PEG8-Tos in PROTAC Synthesis

m-PEG8-Tos can be used as a building block for the synthesis of PROTAC linkers. The following diagram shows a logical relationship where m-PEG8-Tos is used to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.

Caption: Logical diagram of PROTAC assembly using a PEG8 linker.

References

An In-depth Technical Guide to m-PEG8-Tos: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-tosylate with eight ethylene glycol units (m-PEG8-Tos). It details its chemical structure, molecular weight, and key properties. Furthermore, it explores its applications in bioconjugation and drug delivery, supported by experimental protocols and characterization techniques.

Core Concepts: Structure and Properties

m-PEG8-Tos is a discrete polyethylene glycol (dPEG®) reagent, meaning it is a single molecular weight compound, which simplifies analysis and ensures reproducibility in research and development.[1] It consists of a methoxy-terminated polyethylene glycol chain of eight ethylene glycol units, with a tosylate group at the other terminus. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls.[2][3] This reactivity is fundamental to its utility as a chemical linker. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.[2]

Chemical Structure:

Molecular Information:

There is some discrepancy in the reported molecular formula and weight across different suppliers, which may be attributed to the number of ethylene glycol units. The naming convention "PEG8" can sometimes refer to the number of oxygen atoms or the number of ethylene glycol repeating units. For the purpose of this guide, we will consider two common forms.

| Parameter | Value (Source 1) | Value (Source 2) |

| Chemical Formula | C22H38O10S | C24H42O11S |

| Molecular Weight | 494.60 g/mol [2] | 538.65 g/mol |

| Exact Mass | 494.2186 | Not specified |

| CAS Number | 79622-11-0 | 82217-01-4 |

| IUPAC Name | 2,5,8,11,14,17,20-heptaoxadocosan-22-yl 4-methylbenzenesulfonate | Not specified |

Applications in Bioconjugation and Drug Delivery

The primary application of m-PEG8-Tos lies in the field of PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and nanoparticles. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by:

-

Increasing solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drugs and improve the stability of protein therapeutics.

-

Prolonging circulation time: The PEG chain creates a hydrophilic shield that reduces recognition and clearance by the reticuloendothelial system, leading to a longer half-life in the body.

-

Reducing immunogenicity: The PEG coating can mask epitopes on the surface of therapeutic proteins, reducing their potential to elicit an immune response.

m-PEG8-Tos is particularly valuable in the development of:

-

Antibody-Drug Conjugates (ADCs): The tosyl group can be displaced by a nucleophile on a linker attached to a cytotoxic drug, facilitating the conjugation to an antibody.

-

Targeted Drug Delivery Systems: It can be used to attach targeting ligands to nanocarriers like liposomes and nanoparticles, enabling site-specific drug delivery.

-

PROTACs (Proteolysis Targeting Chimeras): m-PEG8-Tos serves as a PEG-based linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins.

Experimental Protocols

This protocol outlines a general procedure for the conjugation of m-PEG8-Tos to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest

-

m-PEG8-Tos

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.5)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

PEGylation Reaction: Add a 5 to 20-fold molar excess of m-PEG8-Tos to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Quenching: Add a quenching reagent in excess to stop the reaction by consuming any unreacted m-PEG8-Tos.

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or another suitable purification method.

This protocol describes the conversion of m-PEG8-Tos to a thiol-reactive linker by substitution with a thiol-containing nucleophile.

Materials:

-

m-PEG8-Tos

-

Thiol-containing nucleophile (e.g., N-acetyl-cysteine methyl ester)

-

Aprotic polar solvent (e.g., Dimethylformamide, DMF)

-

Base (e.g., Triethylamine, TEA)

-

Purification system (e.g., Flash chromatography)

Procedure:

-

Dissolution: Dissolve m-PEG8-Tos and a slight molar excess of the thiol-containing nucleophile in DMF.

-

Reaction Initiation: Add the base to the solution to deprotonate the thiol group and initiate the nucleophilic substitution.

-

Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash chromatography.

Characterization Techniques

The successful synthesis and purification of m-PEG8-Tos conjugates require robust analytical characterization.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and purity of m-PEG8-Tos and its conjugates. ¹H NMR is particularly useful for determining the degree of PEGylation by comparing the integration of PEG-specific peaks to those of the conjugated molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the conjugate, confirming the attachment of the PEG linker. Techniques like ESI-MS and MALDI-TOF MS are commonly employed. |

| Size-Exclusion Chromatography (SEC) | Separates the PEGylated product from unreacted starting materials and aggregates, providing information on purity and molecular weight distribution. |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | For protein conjugates, SDS-PAGE can visualize the increase in molecular weight upon PEGylation. |

Visualization of Workflows and Relationships

Caption: A generalized workflow for the PEGylation of a protein using m-PEG8-Tos.

Caption: Synthesis of m-PEG8-Tos from its alcohol precursor and its conversion to an amine derivative.

References

m-PEG8-Tos (CAS Number 79622-11-0): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of m-PEG8-Tos (methoxy-polyethylene glycol (8)-tosylate), a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and includes specific experimental protocols and data presented in a clear, structured format.

Core Concepts: Introduction to m-PEG8-Tos

m-PEG8-Tos, with the CAS number 79622-11-0, is a discrete polyethylene glycol (dPEG®) reagent. It consists of a monodisperse chain of eight ethylene glycol units, capped at one end with a methoxy group and functionalized at the other end with a tosylate group. The methoxy group renders one terminus inert, preventing unwanted crosslinking reactions, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions.[1] This monofunctional reactivity is a key feature for controlled bioconjugation.

The polyethylene glycol (PEG) chain imparts hydrophilicity to the molecule, which can enhance the solubility and improve the pharmacokinetic properties of conjugated biomolecules.[2][3] The defined length of the eight PEG units provides a precise spacer arm, which is critical in applications such as PROTACs where the distance between two binding ligands must be optimized for biological activity.

Physicochemical Properties

A clear understanding of the physicochemical properties of m-PEG8-Tos is essential for its effective use in experimental design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 79622-11-0 | |

| Chemical Formula | C22H38O10S | |

| Molecular Weight | 494.60 g/mol | |

| Exact Mass | 494.2186 | |

| Appearance | Solid powder | |

| Purity | Typically >98% | |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

Applications in Research and Drug Development

The unique properties of m-PEG8-Tos make it a valuable tool in several areas of biomedical research and drug development.

Protein and Peptide PEGylation

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a well-established strategy to improve the therapeutic properties of biologics. m-PEG8-Tos can be used to PEGylate biomolecules through the reaction of its tosyl group with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues or the N-terminal α-amino group. This modification can lead to:

-

Increased half-life: The PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance.

-

Reduced immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.

-

Improved solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic proteins and protect them from proteolytic degradation.

PROTAC Linker Synthesis

m-PEG8-Tos is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker plays a critical role in a PROTAC's efficacy by connecting the target protein binder and the E3 ligase ligand and orienting them productively to form a ternary complex. The defined length and hydrophilicity of the m-PEG8-Tos linker are advantageous for optimizing the pharmacokinetics and cell permeability of the resulting PROTAC.

Nanoparticle Surface Modification

The surface of nanoparticles can be modified with m-PEG8-Tos to create "stealth" nanoparticles for drug delivery. The PEG layer reduces non-specific protein adsorption (opsonization), leading to longer circulation times and improved tumor accumulation via the enhanced permeability and retention (EPR) effect. The tosyl group allows for the covalent attachment of the PEG chain to the nanoparticle surface, which can be pre-functionalized with nucleophilic groups.

Experimental Protocols

This section provides detailed methodologies for key experiments involving m-PEG8-Tos.

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the conjugation of m-PEG8-Tos to a biomolecule.

Protocol for Conjugation of m-PEG8-Tos to a Primary Amine (e.g., Protein Lysine Residue)

This protocol describes the covalent attachment of m-PEG8-Tos to primary amine groups on a protein.

Materials:

-

m-PEG8-Tos

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.0)

-

Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0-8.5

-

Quenching Solution: 1 M Tris-HCl or glycine, pH 7.5

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

-

Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve m-PEG8-Tos in the Reaction Buffer to a desired stock concentration (e.g., 10-50 mM).

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the m-PEG8-Tos solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted m-PEG8-Tos. Incubate for 30 minutes at room temperature.

-

Purification of the Conjugate: Purify the PEGylated protein from excess reagents and unconjugated protein using SEC or IEX.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight. Confirm the degree of PEGylation using mass spectrometry and assess purity by HPLC.

Quantitative Parameters for Optimization:

| Parameter | Typical Range | Rationale |

| pH | 8.0 - 9.0 | Facilitates the deprotonation of primary amines, increasing their nucleophilicity. |

| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A higher molar excess drives the reaction towards a higher degree of PEGylation. |

| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation for sensitive proteins, requiring longer reaction times. |

| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and reactivity of the protein. |

Protocol for Conjugation of m-PEG8-Tos to a Thiol (e.g., Cysteine Residue in a Peptide)

This protocol outlines the procedure for conjugating m-PEG8-Tos to a cysteine-containing peptide.

Materials:

-

m-PEG8-Tos

-

Cysteine-containing peptide

-

Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.5-8.0

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

-

Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer. If the cysteine residue may be oxidized (forming a disulfide bond), pre-treat the peptide solution with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature to ensure a free thiol group.

-

Reagent Preparation: Dissolve m-PEG8-Tos in the Reaction Buffer to a stock concentration of 10-50 mM.

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the m-PEG8-Tos solution to the peptide solution.

-

Incubate the reaction mixture at room temperature for 1-3 hours with gentle stirring.

-

-

Purification: Purify the PEGylated peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Potential Side Reactions and Mitigation:

| Side Reaction | Cause | Mitigation Strategy |

| Disulfide Bond Formation | Oxidation of free thiols. | Work under an inert atmosphere (e.g., nitrogen or argon) and include a reducing agent like TCEP in the initial peptide solution. |

| Reaction with other nucleophiles | High pH can deprotonate other residues like lysine. | Maintain the pH in the recommended range of 7.5-8.0 to favor the more nucleophilic thiol group. |

| Racemization of C-terminal Cysteine | Base-catalyzed epimerization. | Use milder basic conditions and shorter reaction times. |

Application Example: PROTAC Targeting the Androgen Receptor

A prominent example of a PROTAC utilizing a PEG linker is ARV-110, which targets the Androgen Receptor (AR) for degradation and is in clinical development for prostate cancer. While the exact linker structure of ARV-110 is proprietary, it exemplifies the use of a flexible linker to bridge an AR ligand and a VHL E3 ligase ligand. The AR signaling pathway is a key driver of prostate cancer progression.

The following diagram illustrates the simplified Androgen Receptor signaling pathway and the mechanism of action of an AR-targeting PROTAC.

Characterization of m-PEG8-Tos Conjugates

Thorough characterization is crucial to confirm successful conjugation and to determine the properties of the final product.

Analytical Techniques:

| Technique | Information Provided | Reference(s) |

| SDS-PAGE | Visual confirmation of increased molecular weight of the PEGylated protein. | |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Accurate molecular weight of the conjugate, determination of the degree of PEGylation (number of PEG chains per molecule). | |

| HPLC (SEC, RP-HPLC, IEX) | Assessment of purity, separation of different PEGylated species (mono-, di-, poly-PEGylated), and quantification. | |

| NMR Spectroscopy | Structural confirmation of the conjugate, particularly for smaller molecules like peptides. | |

| UV-Vis Spectroscopy | Protein concentration determination. |

The following diagram outlines the logical workflow for the comprehensive characterization of a PEGylated protein.

Conclusion

m-PEG8-Tos is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and reactive tosyl group enable controlled and efficient modification of biomolecules. The applications of m-PEG8-Tos in protein PEGylation, PROTAC synthesis, and nanoparticle surface modification underscore its importance in advancing therapeutic and diagnostic platforms. The detailed protocols and characterization strategies provided in this guide offer a solid foundation for the successful implementation of m-PEG8-Tos in a variety of research and development settings.

References

An In-depth Technical Guide on the Reactivity Principle of m-PEG8-Tos

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reactivity principles of methoxy-polyethylene glycol-tosylate (m-PEG8-Tos), a key reagent in bioconjugation and drug delivery. It details the chemical mechanisms, experimental protocols, and quantitative parameters associated with its use, offering a technical resource for scientists in the field.

Core Principle of m-PEG8-Tos Reactivity

The reactivity of m-PEG8-Tos is centered on the principles of nucleophilic substitution, specifically the SN2 (bimolecular nucleophilic substitution) reaction mechanism. The molecule consists of two primary components: a methoxy-terminated polyethylene glycol chain with eight repeating ethylene glycol units (m-PEG8), and a tosylate (Tos) functional group.

The tosylate group (p-toluenesulfonate) is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group.[1][2] This property makes the carbon atom adjacent to the tosylate group highly electrophilic and susceptible to attack by nucleophiles. When a nucleophile attacks this carbon, it displaces the tosylate group, forming a new covalent bond between the nucleophile and the m-PEG8 chain.[3] This process, known as PEGylation, is widely used to modify proteins, peptides, and other biomolecules to enhance their therapeutic properties.[]

The hydrophilic m-PEG8 chain imparts increased solubility in aqueous media to the conjugated molecule.[3] The reaction is highly efficient and proceeds under relatively mild conditions, making it suitable for use with sensitive biological molecules. Common nucleophiles that react with m-PEG8-Tos include amines, thiols, and azides.

Reaction Mechanism with Nucleophiles

The fundamental reaction is a nucleophilic substitution wherein the nucleophile (Nu:) attacks the terminal carbon of the PEG chain, leading to the displacement of the tosylate leaving group.

Quantitative Data on Reactivity

The efficiency of m-PEG8-Tos conjugation is dependent on the nucleophile, solvent, temperature, and pH. The following tables summarize typical quantitative data for reactions with common nucleophiles.

Table 1: Reaction Conditions and Yields for m-PEG8-Tos Conjugation

| Nucleophile | Typical Molar Ratio (PEG:Nucleophile) | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Primary Amine (-NH₂) | 1.2:1 to 5:1 | Dichloromethane (DCM), DMF | 25 - 40 | 12 - 24 | > 90% |

| Thiol (-SH) | 1.1:1 to 3:1 | DMF, Acetonitrile | 25 | 2 - 6 | > 95% |

| Azide (-N₃) | 1.5:1 to 4:1 | DMF | 50 - 70 | 18 - 36 | > 85% |

Table 2: Influence of pH on Amine Conjugation

| pH | Relative Reaction Rate | Notes |

| < 7.0 | Slow | Amine is protonated (-NH₃⁺), reducing its nucleophilicity. |

| 7.5 - 8.5 | Optimal | A good balance between unprotonated amine and reagent stability. |

| > 9.0 | Fast | Risk of side reactions and hydrolysis of the tosyl group increases. |

Experimental Protocols

Detailed methodologies for key conjugation reactions are provided below.

Protocol for Conjugation to a Primary Amine (e.g., on a Protein)

This protocol describes the PEGylation of a protein via its lysine residues.

Materials:

-

m-PEG8-Tos

-

Protein solution (1-10 mg/mL)

-

Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

Procedure:

-

Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

-

Reagent Preparation: Immediately before use, dissolve m-PEG8-Tos in anhydrous DCM or DMF to a concentration of 100 mg/mL.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the m-PEG8-Tos solution to the protein solution with gentle stirring.

-

Incubate the reaction mixture at room temperature (25°C) for 12-24 hours.

-

-

Reaction Quenching: Add the quenching solution to the reaction mixture to consume any unreacted m-PEG8-Tos.

-

Purification: Purify the PEGylated protein from unreacted PEG and other reagents using SEC or IEX.

-

Analysis: Characterize the conjugate using SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protocol for Conjugation to a Thiol (e.g., on a Cysteine Residue)

This protocol is suitable for site-specific PEGylation on a molecule containing a free thiol group.

Materials:

-

m-PEG8-Tos

-

Thiol-containing molecule

-

Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.5

-

Anhydrous Dimethylformamide (DMF)

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds, they must be reduced prior to this step.

-

Reagent Preparation: Dissolve m-PEG8-Tos in anhydrous DMF to achieve a 1.5-fold molar excess over the thiol-containing molecule.

-

Conjugation Reaction:

-

Add the m-PEG8-Tos solution to the molecule solution.

-

Incubate at room temperature (25°C) for 4 hours with gentle mixing.

-

-

Purification: Purify the PEGylated product by RP-HPLC.

-

Analysis: Confirm conjugation via LC-MS analysis.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow from conjugation to analysis for a protein PEGylation experiment.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG8-Tos in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of methoxy-poly(ethylene glycol)8-tosylate (m-PEG8-Tos) in bioconjugation. This document is intended to serve as a core resource for researchers and professionals in the fields of drug development, protein engineering, and materials science.

Core Principles of m-PEG8-Tos Bioconjugation

m-PEG8-Tos is a monodisperse polyethylene glycol (PEG) reagent utilized for the covalent modification of biomolecules, a process known as PEGylation. The key attributes of m-PEG8-Tos lie in its well-defined structure, which consists of a methoxy-terminated eight-unit PEG chain and a terminal tosyl (tosylate) group. This specific combination of features imparts desirable properties to the resulting bioconjugates.

The primary advantages of using m-PEG8-Tos in bioconjugation include:

-

Enhanced Solubility and Stability: The hydrophilic PEG chain improves the aqueous solubility and conformational stability of the conjugated biomolecule.[1]

-

Reduced Immunogenicity: The PEG moiety can shield antigenic epitopes on the surface of proteins, thereby reducing their immunogenic potential.

-

Improved Pharmacokinetics: The increased hydrodynamic volume of PEGylated proteins reduces renal clearance, leading to a longer circulating half-life in vivo.

-

Stable Linkage: The reaction of m-PEG8-Tos with nucleophiles on biomolecules results in the formation of a highly stable ether or amine linkage.

Mechanism of Action: Nucleophilic Substitution

The core mechanism of action for m-PEG8-Tos in bioconjugation is a nucleophilic substitution reaction . The tosyl group is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure. This makes the terminal carbon atom of the PEG chain electrophilic and susceptible to attack by nucleophiles present on biomolecules.

Common nucleophilic residues on proteins that react with m-PEG8-Tos include:

-

Primary Amines: The ε-amino group of lysine residues and the N-terminal α-amino group.

-

Thiols: The sulfhydryl group of cysteine residues.

-

Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues, although these are generally less reactive than amines and thiols under typical bioconjugation conditions.

The reaction proceeds as follows: the nucleophilic group on the biomolecule attacks the carbon atom attached to the tosylate, leading to the displacement of the tosyl group and the formation of a stable covalent bond with the m-PEG8 chain.

Figure 1: Mechanism of m-PEG8-Tos Bioconjugation.

Quantitative Data in m-PEG8-Tos Bioconjugation

The efficiency and outcome of a bioconjugation reaction with m-PEG8-Tos are influenced by several factors, including the pH of the reaction buffer, temperature, reactant concentrations, and the intrinsic reactivity of the target nucleophile. The following tables summarize key quantitative parameters.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH Range (Amines) | 7.0 - 9.5 | Borate or phosphate buffer | |

| Optimal pH Range (Thiols) | 6.5 - 7.5 | Phosphate buffer with a non-thiol reducing agent | |

| Reaction Temperature | 4 - 37 °C | Lower temperatures for longer reaction times | [2] |

| Molar Excess of m-PEG8-Tos | 5 - 50 fold | Relative to the biomolecule | |

| Typical Reaction Time | 2 - 24 hours | Dependent on temperature and pH |

Table 1: General Reaction Conditions for m-PEG8-Tos Bioconjugation

| Parameter | Typical Value | Method of Determination | Reference(s) |

| Degree of PEGylation (DoP) | 1 - 5 | Mass Spectrometry, HPLC | [3] |

| Conjugation Efficiency (Amines) | 60 - 95% | TNBS Assay, HPLC | [2][4] |

| Conjugate Stability (pH 7.4, 37°C) | > 95% over 7 days | HPLC, SDS-PAGE |

Table 2: Performance Metrics for m-PEG8-Tos Bioconjugation

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment using m-PEG8-Tos with a model protein, followed by protocols for analyzing the resulting conjugate.

General Workflow for Protein PEGylation

Figure 2: Experimental Workflow for Protein PEGylation.

Detailed Protocol for PEGylation of a Model Protein (e.g., Lysozyme)

Materials:

-

Lysozyme

-

m-PEG8-Tos

-

Sodium borate buffer (0.1 M, pH 8.5)

-

Tris buffer (1 M, pH 7.5) for quenching

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

HPLC system with a suitable column (e.g., C4 reversed-phase)

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

-

TNBS (2,4,6-Trinitrobenzenesulfonic acid) solution

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mg/mL solution of lysozyme in 0.1 M sodium borate buffer (pH 8.5).

-

Prepare a 100 mg/mL stock solution of m-PEG8-Tos in the same borate buffer immediately before use.

-

-

Conjugation Reaction:

-

Add the m-PEG8-Tos stock solution to the lysozyme solution to achieve a 20-fold molar excess of the PEG reagent.

-

Gently mix the reaction mixture and incubate at room temperature for 4 hours with constant, gentle stirring.

-

-

Reaction Quenching:

-

Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted m-PEG8-Tos.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the PEGylated lysozyme from excess reagents and unreacted protein using a pre-equilibrated SEC column with a suitable buffer (e.g., PBS, pH 7.4).

-

Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

-

Pool the fractions containing the PEGylated protein.

-

Analysis of PEGylation Efficiency

A. HPLC Analysis:

-

Analyze the purified conjugate using a reversed-phase HPLC system.

-

The PEGylated protein will have a different retention time compared to the native protein.

-

The degree of PEGylation can be estimated by the relative peak areas of the different PEGylated species (mono-, di-, tri-PEGylated, etc.).

B. Mass Spectrometry Analysis:

-

Determine the molecular weight of the purified conjugate using MALDI-TOF or ESI-MS.

-

The mass increase compared to the native protein corresponds to the number of attached m-PEG8 moieties.

C. TNBS Assay for Quantification of Primary Amines:

-

This assay quantifies the number of remaining free primary amines after PEGylation.

-

Prepare a standard curve using the unmodified protein.

-

React both the unmodified and PEGylated protein with TNBS solution according to the manufacturer's protocol.

-

Measure the absorbance at 345 nm.

-

The decrease in absorbance in the PEGylated sample is proportional to the number of primary amines that have been modified.

Stability of the m-PEG8-Biomolecule Conjugate

The covalent bond formed between m-PEG8 and the biomolecule is highly stable under physiological conditions. When reacting with amines, a secondary amine linkage is formed, and with thiols, a thioether bond is created. Both are resistant to hydrolysis over a wide range of pH and temperature conditions, ensuring the long-term stability of the conjugate. Studies have shown that PEGylated proteins maintain their structural integrity and biological activity for extended periods.

Conclusion

m-PEG8-Tos is a versatile and efficient reagent for the bioconjugation of proteins and other biomolecules. Its mechanism of action, based on a straightforward nucleophilic substitution, allows for the formation of stable covalent linkages. By carefully controlling the reaction conditions, researchers can achieve a desired degree of PEGylation, leading to bioconjugates with enhanced solubility, stability, and pharmacokinetic properties. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of the resulting PEGylated products.

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Advantage: A Technical Guide to Monodisperse PEG8 Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, particularly in the realm of bioconjugation and targeted therapies, the choice of a chemical linker is a critical determinant of a therapeutic's success. Among the diverse array of available options, monodisperse polyethylene glycol (PEG) linkers, specifically those with eight ethylene glycol units (PEG8), have emerged as a superior choice for enhancing the efficacy, safety, and manufacturability of complex biologics and small molecule drugs. This in-depth technical guide explores the multifaceted benefits of utilizing monodisperse PEG8 linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Core Advantage: The Power of Homogeneity

The fundamental distinction and primary advantage of monodisperse PEG linkers lie in their defined molecular structure. Unlike traditional polydisperse PEGs, which consist of a mixture of various chain lengths, monodisperse PEGs are pure compounds with a single, precise molecular weight.[1][2][3][4][5] This homogeneity has profound implications for the final drug product, ensuring consistency, simplifying characterization, and improving batch-to-batch reproducibility. The use of polydisperse PEGs, in contrast, can lead to a heterogeneous mixture of conjugates, complicating analysis and potentially leading to variable clinical outcomes.

Enhancing Therapeutic Performance: Key Benefits of Monodisperse PEG8 Linkers

The incorporation of a monodisperse PEG8 linker into a therapeutic molecule, be it an antibody-drug conjugate (ADC), a PROTAC, or a small molecule, imparts a range of beneficial properties that address common challenges in drug development.

Improved Pharmacokinetics and Therapeutic Index

The hydrophilic nature of the PEG8 linker significantly enhances the pharmacokinetic (PK) profile of a drug. By forming a hydration shell around the molecule, the PEG linker increases its hydrodynamic volume, which in turn reduces renal clearance and extends the circulation half-life. This prolonged exposure in the bloodstream allows for greater accumulation of the drug at the target site, thereby enhancing its therapeutic efficacy. Studies have shown that increasing the PEG linker length up to PEG8 can lead to a decrease in systemic clearance and an increase in drug exposure.

Increased Solubility and Stability

Many potent therapeutic payloads, particularly in the context of ADCs, are hydrophobic. This inherent hydrophobicity can lead to aggregation, which compromises both the efficacy and safety of the drug. The inclusion of a hydrophilic PEG8 linker mitigates this issue by increasing the overall solubility of the conjugate and preventing the formation of aggregates. This enhanced stability is crucial during manufacturing, storage, and administration.

Reduced Immunogenicity

By creating a protective shield around the drug molecule, the PEG8 linker can mask potential epitopes on the payload or the antibody, thereby reducing the risk of an immune response. This can lead to a better safety profile and allow for repeated dosing without the development of anti-drug antibodies.

Optimized Drug-to-Antibody Ratio (DAR) in ADCs

In the development of ADCs, achieving a consistent and optimal drug-to-antibody ratio (DAR) is paramount for ensuring a uniform product with predictable efficacy and toxicity. The use of monodisperse PEG8 linkers facilitates the production of homogeneous ADCs with a defined DAR, simplifying characterization and regulatory approval processes. The hydrophilicity of the PEG8 linker also enables higher drug loading without inducing aggregation.

Quantitative Data Summary

The following tables summarize key quantitative data illustrating the impact of PEG linkers on the performance of antibody-drug conjugates.

| Linker Type | Clearance (mL/day/kg) | In Vivo Half-Life | Aggregation | Immunogenicity |

| Monodisperse PEG8 | Reduced | Extended | Low | Potentially Reduced |

| Polydisperse PEG | Variable Reduction | Variable Extension | Moderate | Potential for anti-PEG antibodies |

| Non-PEGylated | Faster | Shorter | High | Dependent on linker and payload |

Table 1: Comparative Performance Characteristics of Different Linker Technologies.

| Linker Type | Payload | Target | IC50 (ng/mL) | Reference |

| Non-cleavable, PEGylated (e.g., Mal-amido-PEG8-acid) | Doxorubicin | HER2+ | Potentially lower due to improved properties | |

| Cleavable, Val-Cit-PABC | MMAE | HER2+ | 14.3 | |

| Non-cleavable, Non-PEGylated (SMCC) | DM1 | HER2+ | 33 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of therapeutics utilizing monodisperse PEG8 linkers.

Protocol 1: Synthesis of a Monodisperse PEG8 Linker

This protocol outlines a general scheme for the synthesis of a monodisperse PEG8 monotosylate, a versatile intermediate for further functionalization.

Materials:

-

Tetraethylene glycol (PEG4)

-

Trityl chloride (TrtCl)

-

Triethylamine (Et3N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Sodium hydride (NaH)

-

p-Toluenesulfonic acid (TsOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

Procedure:

-

Protection of PEG4: React an excess of tetraethylene glycol with trityl chloride in the presence of triethylamine to protect one hydroxyl group.

-

First Tosylation: Tosylate the remaining free hydroxyl group of the trityl-protected PEG4 using p-toluenesulfonyl chloride and sodium hydroxide.

-

Coupling Reaction: React the tosylated, trityl-protected PEG4 with another molecule of unprotected tetraethylene glycol in the presence of sodium hydride to form a PEG8 derivative with one trityl-protected terminus.

-

Second Tosylation: Tosylate the free hydroxyl group of the trityl-protected PEG8 intermediate.

-

Deprotection: Remove the trityl protecting group using p-toluenesulfonic acid in methanol to yield the final monodisperse PEG8 monotosylate.

This is a generalized procedure based on a published synthesis scheme. Specific reaction conditions and purification steps may need to be optimized.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

-

Target cancer cell line (e.g., HER2-positive) and a control cell line (e.g., HER2-negative)

-

Complete cell culture medium

-

96-well microplates

-

ADC construct with PEG8 linker

-

Control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target and control cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated control antibody in complete culture medium. Remove the existing medium from the cells and add the different concentrations of the ADC or control antibody. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol outlines a general method for assessing the level of aggregation in a PEGylated antibody sample.

Materials:

-

PEGylated antibody sample (with PEG8 linker)

-

Unconjugated antibody control

-

SEC column (e.g., TSKgel G3000SWXL)

-

HPLC system with a UV detector

-

Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dilute the PEGylated antibody and control samples to a suitable concentration in the mobile phase.

-

Injection: Inject a defined volume of the sample onto the column.

-

Elution: Elute the sample isocratically with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution profile by measuring the UV absorbance at 280 nm.

-

Data Analysis: The main peak corresponds to the monomeric antibody. Earlier eluting peaks represent high molecular weight aggregates. Integrate the peak areas to quantify the percentage of monomer and aggregates.

Protocol 4: In Vivo Pharmacokinetics Study

This protocol provides a general framework for assessing the pharmacokinetic properties of an ADC with a PEG8 linker in a rodent model.

Materials:

-

Test ADC with PEG8 linker

-

Control antibody

-

Appropriate animal model (e.g., Sprague-Dawley rats)

-

Dosing and blood collection supplies

-

ELISA or LC-MS/MS for ADC quantification

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the housing conditions for a sufficient period before the study.

-

Dosing: Administer a single intravenous (IV) dose of the ADC or control antibody to the animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-dose.

-

Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.

-

Quantification: Quantify the concentration of the total antibody or the conjugated ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

-

Data Analysis: Plot the plasma concentration of the ADC versus time. Determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) using non-compartmental analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The strategic incorporation of monodisperse PEG8 linkers represents a significant advancement in the design and development of targeted therapeutics. Their inherent homogeneity translates into tangible benefits, including improved pharmacokinetics, enhanced solubility and stability, and reduced immunogenicity. By providing precise control over the molecular architecture of complex bioconjugates, monodisperse PEG8 linkers empower researchers and drug developers to create more effective, safer, and more consistent therapies, ultimately paving the way for the next generation of precision medicines.

References

- 1. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]

- 2. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 4. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]

- 5. adcreview.com [adcreview.com]

The Strategic Role of m-PEG8-Tos in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for selective protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4]

Among the various linker classes, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the solubility and bioavailability of the often large and hydrophobic PROTAC molecules. This guide focuses on a specific PEG linker, m-PEG8-Tos, a monodispersed PEG linker with eight ethylene glycol units, a methoxy-capped terminus, and a tosyl group. The tosyl group serves as an excellent leaving group, facilitating the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. This document will provide a comprehensive overview of the role of m-PEG8-Tos in PROTAC development, including its impact on PROTAC properties, detailed experimental protocols for the synthesis and evaluation of PROTACs, and a case study on the degradation of Bromodomain-containing protein 4 (BRD4).

The Core of PROTAC Technology: Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.

The Role of m-PEG8-Tos in PROTAC Design and Function

The choice of linker is a critical aspect of PROTAC design, with PEG linkers like m-PEG8-Tos offering several advantages:

-

Enhanced Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain in m-PEG8-Tos can significantly improve the solubility of the final PROTAC molecule, which is crucial for its biological activity and formulation.

-

Optimal Length and Flexibility: The eight ethylene glycol units of m-PEG8-Tos provide a specific length and flexibility that can be optimal for the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into close proximity.

-

Versatile Synthesis: The tosyl group on m-PEG8-Tos is a highly reactive leaving group, making it amenable to nucleophilic substitution reactions. This allows for the straightforward and efficient conjugation of the linker to amine or hydroxyl groups on the POI or E3 ligase ligands.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation that can be achieved.

Table 1: In Vitro Degradation Profile of Representative BRD4-targeting PROTACs

| PROTAC Compound | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | VHL | PEG-based | HeLa | ~100 | >90 | |

| dBET1 | CRBN | PEG-based | 22Rv1 | ~5 | >95 | |

| ARV-825 | CRBN | PEG-based | Burkitt's Lymphoma | <1 | >98 | |

| QCA570 | CRBN | PEG-based | Bladder Cancer Cells | ~1 | >95 |

Table 2: In Vivo Pharmacokinetic Properties of a Representative PEGylated PROTAC

| Parameter | Value | Unit | Notes |

| Administration Route | Intravenous | - | Data from a study on PEGylated nanoparticles, representative of PROTAC pharmacokinetics. |

| Half-life (t1/2) | 57 | hours | The PEG linker contributes to a longer circulation time. |

| Volume of Distribution (Vd) | Varies | L/kg | Dependent on the specific PROTAC and animal model. |

| Clearance (CL) | Varies | L/hr/kg | Primarily cleared through the liver and spleen. |

Experimental Protocols

PROTAC Synthesis using m-PEG8-Tos

This protocol describes a general method for synthesizing a PROTAC by conjugating a POI ligand (with a free amine) to an E3 ligase ligand (with a free hydroxyl) using m-PEG8-Tos.

Materials:

-

POI ligand with a primary or secondary amine

-

m-PEG8-Tos

-

E3 ligase ligand with a primary or secondary alcohol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Reverse-phase HPLC for purification

-

LC-MS for reaction monitoring and product characterization

Procedure:

-

Step 1: Conjugation of POI Ligand with m-PEG8-Tos

-

Dissolve the POI ligand-NH2 (1.0 eq) and m-PEG8-Tos (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the POI Ligand-NH-PEG8-m intermediate.

-

-

Step 2: Coupling of the Intermediate with the E3 Ligase Ligand

-

Dissolve the POI Ligand-NH-PEG8-m intermediate (1.0 eq), E3 ligase ligand-OH (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the final PROTAC using reverse-phase HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR.

-

Western Blot Analysis of Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and boil to denature the proteins.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

In Vivo Evaluation of PROTAC Efficacy

This protocol provides a general framework for assessing the in vivo efficacy of a PROTAC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Tumor cells (e.g., MDA-MB-231)

-

PROTAC formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for dosing (e.g., oral gavage needles, syringes)

-

Tissue homogenization equipment

-

Western blotting or mass spectrometry equipment for protein quantification

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

PROTAC Administration:

-

Administer the PROTAC to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage).

-

Administer the vehicle to the control group following the same schedule.

-

-

Monitoring and Data Collection:

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Pharmacodynamic Analysis:

-

Homogenize a portion of the tumor tissue to extract proteins.

-

Quantify the level of the target protein in the tumor lysates by Western blot or mass spectrometry to confirm target degradation in vivo.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

-

Compare the target protein levels in the tumors from the treated and control groups.

-

Case Study: BRD4 Degradation and Downstream Signaling

BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in the regulation of gene transcription. It is a well-validated target in oncology due to its role in regulating the expression of oncogenes such as c-Myc. PROTACs that target BRD4 for degradation have shown potent anti-proliferative effects in various cancer models.

The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, most notably c-Myc. c-Myc is a transcription factor that drives cell proliferation and is overexpressed in many cancers. By degrading BRD4, PROTACs effectively shut down c-Myc expression, leading to cell cycle arrest and apoptosis.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Methods to accelerate PROTAC drug discovery | Semantic Scholar [semanticscholar.org]

- 4. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of m-PEG8-Tos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol (8)-tosylate (m-PEG8-Tos). Understanding its solubility in various solvents is critical for its effective application in bioconjugation, drug delivery, and nanoparticle functionalization. This document outlines the qualitative and inferred quantitative solubility of m-PEG8-Tos, details a standard experimental protocol for solubility determination, and provides a logical workflow for this process.

Core Concepts in m-PEG8-Tos Solubility

The solubility of m-PEG8-Tos is primarily governed by its chemical structure, which consists of a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain of eight ethylene glycol units and a terminal tosylate group. The PEG chain significantly enhances solubility in aqueous and polar organic solvents.[1][2][3] The tosylate group, while being a good leaving group for nucleophilic substitution reactions, also influences the overall solubility profile.[1]

Generally, PEG derivatives are known to be soluble in water and a range of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[4] Their solubility tends to be lower in less polar solvents like alcohols and toluene, and they are generally insoluble in ethers and alkanes.

Solubility Data

| Solvent Class | Solvent | Solubility of m-PEG8-Tos (Qualitative) | Inferred Quantitative Solubility of Related m-PEG8 Derivatives |

| Aqueous | Water | Soluble | Soluble (for m-PEG8-acid and m-PEG8-amine) |

| Aqueous Buffers (e.g., PBS) | Expected to be Soluble | Soluble (General for PEGs) | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Soluble (for m-PEG8-acid, m-PEG8-NHS ester, m-PEG8-triethoxysilane) |

| Dimethylformamide (DMF) | Expected to be Soluble | Soluble (for m-PEG8-acid, m-PEG8-NHS ester, m-PEG8-triethoxysilane) | |

| Acetonitrile (ACN) | Expected to be Soluble | Soluble (General for PEGs) | |

| Chlorinated | Dichloromethane (DCM) | Expected to be Soluble | Soluble (for m-PEG8-acid, m-PEG8-NHS ester, m-PEG8-triethoxysilane) |

| Chloroform | Expected to be Soluble | Soluble (General for PEGs) | |

| Alcohols | Methanol | Less Soluble | Less Soluble (General for PEGs) |

| Ethanol | Less Soluble | Less Soluble (General for PEGs) | |

| Aromatics | Toluene | Less Soluble | Less Soluble (General for PEGs) |

| Ethers | Diethyl Ether | Insoluble | Insoluble (General for PEGs) |

| Alkanes | Hexane | Insoluble | Insoluble (General for PEGs) |

Experimental Protocol: Determination of Equilibrium Solubility via Saturation Shake-Flask Method